N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclization
Shipilovskikh et al. (2009) described the synthesis of related compounds through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on 4-aryl-2-hydroxy-4-oxobuten-2-oic acids, leading to cyclization to ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Antimicrobial and Antifungal Applications
Research by Başoğlu et al. (2013) highlighted the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various moieties, showing good to moderate antimicrobial activity against tested microorganisms and specific activity against urease and lipase (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Derivatives with Biological Activities
Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and investigated their anti-microbial activities. The synthesized analogues were evaluated for their potential as antimicrobial agents through docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Novel Approaches for Synthesis with Antimicrobial Activities
Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against bacterial and fungal isolates. The study provided insights into the synthesis of compounds with potential applications in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Target of Action
The compound contains a thiazole ring and a thiophene ring, both of which are common motifs in pharmaceuticals and could interact with a variety of biological targets. Without specific studies on this compound, it’s difficult to predict its exact targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Thiazoles and thiophenes can participate in a variety of chemical reactions and can bind to proteins and other biological molecules in several ways .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain thiazole and thiophene rings are involved in pathways related to inflammation, cancer, and infectious diseases .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the way it is administered. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all affect how the compound is absorbed, distributed, metabolized, and excreted .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. Potential effects could range from inhibiting or activating specific proteins, to altering cell signaling pathways, to killing cells or microbes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by a variety of environmental factors, including pH, temperature, the presence of other molecules, and the specific type of cells or tissues in which it is present .
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-15-7-4-3-6-14(15)21-17(23)10-9-13-12-27-19(20-13)22-18(24)16-8-5-11-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYBOGHNROIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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